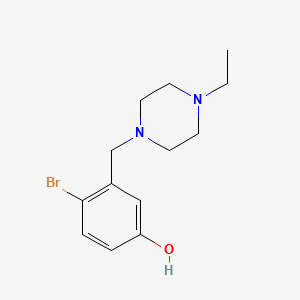
Butyl 3-fluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C8H15FO3 It is a carbonate ester, characterized by the presence of a butyl group and a 3-fluoropropyl group attached to a carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-fluoropropyl carbonate typically involves the reaction of butanol with 3-fluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butanol+3-Fluoropropyl chloroformate→Butyl 3-fluoropropyl carbonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Butyl 3-fluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce butanol, 3-fluoropropanol, and carbon dioxide.
Transesterification: It can react with other alcohols to form different carbonate esters.
Nucleophilic Substitution: The fluorine atom in the 3-fluoropropyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Hydrolysis: Butanol, 3-fluoropropanol, carbon dioxide.
Transesterification: Various carbonate esters.
Nucleophilic Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
Butyl 3-fluoropropyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of other organic compounds, particularly in the preparation of fluorinated intermediates.
Material Science: It can be used in the development of new materials with unique properties, such as fluorinated polymers.
Pharmaceuticals: The compound can serve as a building block in the synthesis of pharmaceutical agents, particularly those requiring fluorinated moieties for enhanced biological activity.
Chemical Research: It is used in studies involving carbonate chemistry and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of butyl 3-fluoropropyl carbonate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the cleavage of the C-O bond and the formation of new products. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
- Methyl 3-fluoropropyl carbonate
- Ethyl 3-fluoropropyl carbonate
- Propyl 3-fluoropropyl carbonate
Comparison: Butyl 3-fluoropropyl carbonate is unique due to its specific combination of a butyl group and a 3-fluoropropyl group This combination can impart distinct physical and chemical properties compared to other similar compounds
Properties
Molecular Formula |
C8H15FO3 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
butyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H15FO3/c1-2-3-6-11-8(10)12-7-4-5-9/h2-7H2,1H3 |
InChI Key |
HUCUDUFEMVUVCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)
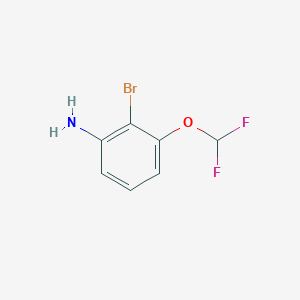

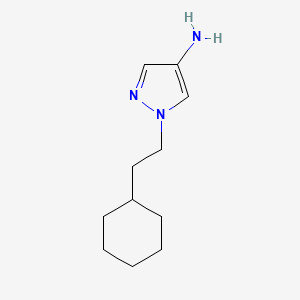
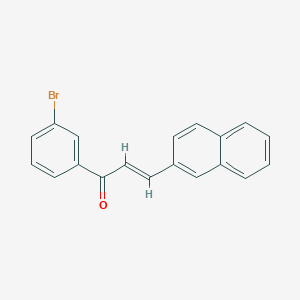

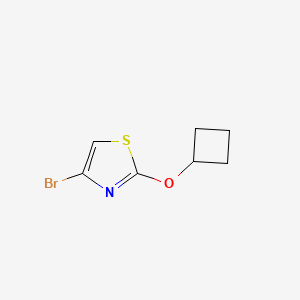
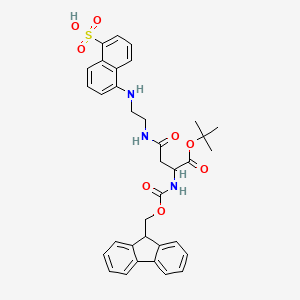
![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)


